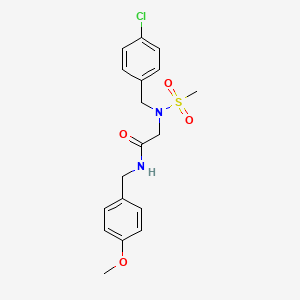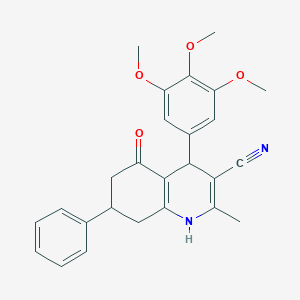![molecular formula C20H22N2O5S B4983095 phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid, also known as PSB-1115, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid is not fully understood, but it has been suggested to act through multiple pathways. In neuroscience, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the Akt/mTOR signaling pathway, which are involved in neuronal survival and synaptic plasticity. In immunology, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and reduce the production of pro-inflammatory cytokines. In cancer research, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the research application. In neuroscience, this compound has been shown to improve spatial memory and reduce oxidative stress in animal models of Alzheimer's disease. In immunology, this compound has been found to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of autoimmune diseases. In cancer research, this compound has been reported to inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
实验室实验的优点和局限性
One of the advantages of using phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid in lab experiments is its high purity and good yields obtained through the synthesis method. This compound has also been reported to have low toxicity and good solubility in aqueous solutions. However, one of the limitations of using this compound is its relatively low stability in biological fluids, which may affect its efficacy in in vivo experiments.
未来方向
There are several future directions for the research on phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid. In neuroscience, further studies are needed to investigate the long-term effects of this compound on cognitive function and neuronal survival in animal models of Alzheimer's disease. In immunology, more research is needed to elucidate the mechanism of action of this compound in modulating the immune response and its potential therapeutic applications in autoimmune diseases. In cancer research, further studies are needed to evaluate the efficacy of this compound in animal models of cancer and its potential as a cancer therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields of research, including neuroscience, immunology, and cancer. The synthesis method for this compound involves the reaction of 4-(1-piperidinylsulfonyl)benzoic acid with phenylglycine using a coupling agent such as EDC. This compound has been found to act through multiple pathways and have various biochemical and physiological effects, depending on the research application. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成方法
The synthesis of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid involves the reaction of 4-(1-piperidinylsulfonyl)benzoic acid with phenylglycine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through recrystallization or column chromatography. This method has been reported to yield this compound with high purity and good yields.
科学研究应用
Phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to have potential therapeutic applications in various fields of research, including neuroscience, immunology, and cancer. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In immunology, this compound has been found to modulate the immune response and reduce inflammation in animal models of autoimmune diseases. In cancer research, this compound has been reported to inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
属性
IUPAC Name |
2-phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-19(21-18(20(24)25)15-7-3-1-4-8-15)16-9-11-17(12-10-16)28(26,27)22-13-5-2-6-14-22/h1,3-4,7-12,18H,2,5-6,13-14H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSFHNZLPENFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4983019.png)

![5-(2-hydroxy-5-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4983042.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4983050.png)
![4-[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4983055.png)
![allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4983061.png)

![2,2'-({[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}imino)diethanol](/img/structure/B4983071.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4983076.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
